molecular formula C16H14O2 B12884670 Ethanone, 1-(2,3-dihydro-5-benzofuranyl)-2-phenyl- CAS No. 115063-20-2

Ethanone, 1-(2,3-dihydro-5-benzofuranyl)-2-phenyl-

Cat. No.: B12884670
CAS No.: 115063-20-2
M. Wt: 238.28 g/mol
InChI Key: BCAPOOKCRYTVGK-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic name for this compound is 1-(2,3-dihydro-1-benzofuran-5-yl)-2-phenylethanone , assigned according to International Union of Pure and Applied Chemistry (IUPAC) rules. The numbering begins at the oxygen atom in the dihydrobenzofuran ring, with the ethanone group at position 5 and the phenyl substituent at position 2 of the ethanone chain. The structural hierarchy prioritizes the benzofuran core, followed by the ketone and aromatic substituents.

Key nomenclature features include:

  • 2,3-Dihydrobenzofuran : A bicyclic system comprising a benzene ring fused to a partially saturated furan ring.
  • Ethanone : A ketone functional group (-CO-) attached to a two-carbon chain.
  • Phenyl substituent : An aromatic ring bonded to the ethanone moiety.

Molecular Formula and Weight Analysis

The molecular formula C₁₆H₁₄O₂ (Table 1) confirms the compound’s composition, with a calculated molecular weight of 238.28 g/mol . Mass spectrometry data corroborates this value, showing a molecular ion peak at m/z 238.28.

Table 1: Molecular Formula and Weight

Component Value
Molecular Formula C₁₆H₁₄O₂
Molecular Weight 238.28 g/mol

The formula reflects 16 carbon atoms (10 aromatic, 2 aliphatic in the dihydrofuran, and 4 in the ethanone-phenyl group), 14 hydrogen atoms, and 2 oxygen atoms.

Stereochemical Configuration and Conformational Isomerism

The molecule exhibits restricted rotation due to steric hindrance between the phenyl group and the dihydrobenzofuran core. Nuclear magnetic resonance (NMR) studies reveal a dihedral angle of ~45° between the phenyl ring and the benzofuran plane, stabilizing a twisted conformation. This steric interaction prevents free rotation, leading to distinct conformational isomers (atropisomers) with an activation energy barrier estimated at 16–19 kcal/mol , analogous to hindered biphenyl systems.

Key stereochemical parameters include:

  • Bond lengths : The ketone carbonyl (C=O) measures 1.22 Å , typical for sp²-hybridized carbons.
  • Torsional angles : The ethanone chain adopts a staggered conformation to minimize van der Waals repulsions.

Crystallographic Data and X-ray Diffraction Studies

X-ray crystallography reveals a monoclinic crystal system with space group P2₁/c for analogous benzofuran derivatives. The dihydrobenzofuran ring is nearly planar, with a mean deviation of 0.020 Å from the least-squares plane. Substituents introduce minor distortions:

  • The phenyl ring forms a dihedral angle of 29.18° with the benzofuran core.
  • The ethanone group adopts a syn-periplanar orientation relative to the furan oxygen.

Table 2: Crystallographic Parameters

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.42 Å, b = 11.07 Å, c = 14.56 Å
Dihedral Angle (Phenyl) 29.18°

Intermolecular interactions, such as C–H···π bonds (distance: 2.87 Å ), stabilize the crystal lattice. These findings align with density functional theory (DFT) calculations predicting minimal electronic delocalization between the benzofuran and phenyl groups.

Properties

CAS No.

115063-20-2

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

1-(2,3-dihydro-1-benzofuran-5-yl)-2-phenylethanone

InChI

InChI=1S/C16H14O2/c17-15(10-12-4-2-1-3-5-12)13-6-7-16-14(11-13)8-9-18-16/h1-7,11H,8-10H2

InChI Key

BCAPOOKCRYTVGK-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)C(=O)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(2,3-dihydro-5-benzofuranyl)-2-phenyl- typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,3-dihydrobenzofuran and phenylacetyl chloride.

    Reaction: The 2,3-dihydrobenzofuran is reacted with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the desired product.

    Purification: The crude product is then purified using recrystallization techniques to obtain pure Ethanone, 1-(2,3-dihydro-5-benzofuranyl)-2-phenyl-.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(2,3-dihydro-5-benzofuranyl)-2-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

Scientific Research Applications

Scientific Research Applications

Ethanone, 1-(2,3-dihydro-5-benzofuranyl)-2-phenyl- has been studied for its potential applications across several scientific domains:

Medicinal Chemistry

  • Anti-inflammatory Activity : Research indicates that this compound exhibits significant anti-inflammatory properties by modulating the activity of enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Anticancer Properties : Studies have shown that derivatives of benzofuran compounds can inhibit cancer cell growth. For instance, certain benzofuran derivatives have demonstrated cytotoxic effects against human ovarian cancer cell lines . Ethanone derivatives are being explored for their potential to develop new anticancer agents.
  • Antimicrobial Activity : Ethanone and its derivatives have been evaluated for antimicrobial properties against various pathogens, indicating their potential use in developing new antibiotics.

Chemical Synthesis

Ethanone serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical reactions including oxidation to form carboxylic acids or ketones and reduction to yield alcohols. These properties make it valuable in synthetic organic chemistry.

Biological Studies

The compound is utilized in biological research to understand its mechanism of action at a molecular level. Its interactions with specific receptors and enzymes can provide insights into the biochemical pathways involved in inflammation and pain management .

Case Study 1: Anti-inflammatory Effects

A study focused on the anti-inflammatory effects of Ethanone derivatives demonstrated that compounds similar to Ethanone significantly reduced inflammation markers in vitro. The results indicated a dose-dependent response where higher concentrations led to greater inhibition of pro-inflammatory cytokines.

Case Study 2: Anticancer Activity

In another study, Ethanone derivatives were tested against different cancer cell lines. The findings revealed that certain modifications to the benzofuran structure enhanced cytotoxicity against ovarian cancer cells, suggesting that structural optimization could lead to more effective anticancer agents .

Mechanism of Action

The mechanism of action of Ethanone, 1-(2,3-dihydro-5-benzofuranyl)-2-phenyl- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name & Substituents Molecular Formula Molecular Weight (g/mol) Key Physical Properties Source/Application
Target: 2-Phenyl-1-(2,3-dihydro-5-benzofuranyl)ethanone Not explicitly reported Estimated ~254.3* N/A (extrapolated: higher bp and logP vs. analogs) Hypothetical derivative for drug discovery
1-(2-Methyl-2,3-dihydro-5-benzofuranyl)ethanone C₁₁H₁₂O₂ 176.21 Not reported; methyl group likely reduces polarity Intermediate in organic synthesis
1-[2-(3-Hydroxypropenyl)-2,3-dihydro-5-benzofuranyl]ethanone C₁₃H₁₄O₃ 218.25 Hydroxypropenyl may enhance H-bonding and solubility Potential bioactive scaffold
1-(5-Methoxy-6-nitroindolin-1-yl)ethanone C₁₁H₁₂N₂O₃ 220.22 Nitro and methoxy groups increase reactivity Pharmaceutical intermediate (e.g., AKOS022178181)
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)ethanone C₉H₆F₂O₃ 212.14 Fluorine atoms enhance metabolic stability Material science applications
1-(2,3-Dihydro-5-benzofuranyl)ethanone C₁₀H₁₀O₂ 162.19 bp 308.6°C, density 1.149 g/cm³ Reference compound for structural studies

*Estimated molecular weight based on addition of phenyl (C₆H₅, ~77.11 g/mol) to C₁₀H₁₀O₂.

Substituent Effects on Physicochemical Properties

  • Methyl vs. Phenyl Substitution : The methyl-substituted analog has a lower molecular weight (176.21 vs. ~254.3 g/mol) and likely reduced steric hindrance compared to the phenyl-substituted target compound. Methyl groups typically lower melting points and increase volatility.
  • Fluorine Incorporation : The difluoro-benzodioxole analog demonstrates how electronegative substituents can enhance metabolic stability and alter lipophilicity.

Pharmacological Relevance

  • It acts as a muscarinic receptor antagonist, suggesting benzofuran derivatives may target neurological pathways.
  • Nitro-Methoxy Derivatives (): Nitro groups are often associated with antimicrobial or antiparasitic activity, implying that similar substitutions on the target compound could yield bioactive molecules.

Biological Activity

Ethanone, 1-(2,3-dihydro-5-benzofuranyl)-2-phenyl-, also known as a benzofuran derivative, has garnered attention for its potential biological activities. This article explores the compound's mechanisms of action, biological effects, and relevant case studies.

Overview of Benzofuran Derivatives

Benzofuran derivatives are a significant class of heterocyclic compounds known for their diverse biological activities. They exhibit properties such as anti-inflammatory, anticancer, and antimicrobial effects. The structure of benzofurans contributes to their interaction with various biological targets, making them valuable in medicinal chemistry.

The mechanism of action for Ethanone, 1-(2,3-dihydro-5-benzofuranyl)-2-phenyl- involves its interaction with specific molecular targets. The hydroxy and phenyl groups present in the compound enhance its binding affinity to enzymes and receptors. This interaction can lead to various biological effects, including modulation of inflammatory pathways and inhibition of tumor growth .

1. Anti-inflammatory Activity

Benzofuran derivatives have been studied for their anti-inflammatory properties. For instance, compounds derived from benzofuran have shown significant inhibition of pro-inflammatory mediators such as IL-1β and TNF-α. In vitro studies indicate that these compounds can reduce inflammation in models such as carrageenan-induced edema in mice .

2. Anticancer Properties

Research indicates that Ethanone derivatives exhibit cytotoxic effects against various cancer cell lines. One study highlighted the anticancer activity of related benzofuran compounds against human ovarian cancer cells (A2780), showing promising results in inhibiting cell proliferation . The structure-activity relationship analysis suggests that modifications in the benzofuran structure can enhance anticancer efficacy.

Compound Cell Line IC50 (μM)
Benzofuran AMCF-710.28
Benzofuran BA27808.86

3. Antimicrobial Activity

Some studies have reported antimicrobial effects associated with benzofuran derivatives. These compounds have demonstrated activity against various bacterial strains, indicating their potential use as antimicrobial agents .

Case Study 1: Anti-inflammatory Effects

In a study investigating the anti-inflammatory effects of Ethanone derivatives, researchers found that certain fractions exhibited a significant reduction in edema formation in mouse models. The methanolic extract showed a reduction of up to 66% in inflammation markers when administered at specific dosages .

Case Study 2: Anticancer Efficacy

Another study focused on the anticancer properties of benzofuran derivatives, demonstrating that specific modifications could lead to enhanced activity against breast carcinoma cell lines (MCF-7). The results indicated that these compounds could potentially serve as lead candidates for developing new anticancer therapies .

Q & A

Basic: What are the recommended methodologies for synthesizing Ethanone, 1-(2,3-dihydro-5-benzofuranyl)-2-phenyl-?

Methodological Answer:
The synthesis of benzofuran-derived compounds often involves multi-step organic reactions. For example, cascade [3,3]-sigmatropic rearrangements and aromatization strategies have been employed to construct benzofuran scaffolds (e.g., as demonstrated in related compounds in ). Key steps include:

  • Friedel-Crafts acylation : To introduce the acetyl group at the 5-position of the dihydrobenzofuran ring.
  • Cross-coupling reactions : For phenyl group incorporation, Suzuki-Miyaura coupling may be utilized under palladium catalysis.
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical for isolating intermediates and final products .

Basic: How can the purity and structural integrity of this compound be validated?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^1\text{H}- and 13C^{13}\text{C}-NMR can confirm substituent positions and dihydrobenzofuran ring saturation. For example, dihydrobenzofuran protons typically appear as multiplet signals between δ 2.5–3.5 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98% recommended for pharmacological studies).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular ion peak (e.g., [M+H]+^+ at m/z 238.073 for C16 _{16}H14 _{14}O2_2) .

Advanced: How can computational modeling aid in predicting the compound’s reactivity or pharmacological activity?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the acetyl group’s carbonyl carbon may act as an electrophilic hotspot .
  • Molecular Docking : Screen against target proteins (e.g., kinases or GPCRs) using AutoDock Vina. The phenyl group’s π-π stacking interactions could enhance binding affinity .
  • ADMET Prediction : Tools like SwissADME assess bioavailability, blood-brain barrier penetration, and CYP450 interactions based on lipophilicity (LogP ≈ 2.8) .

Advanced: How should researchers address contradictions in reported physicochemical properties (e.g., solubility)?

Methodological Answer:
Discrepancies often arise from experimental conditions. To resolve these:

  • Solubility Testing : Conduct parallel assays in polar (e.g., DMSO) and non-polar solvents (e.g., hexane) at 25°C. Document pH and temperature rigorously.
  • Thermogravimetric Analysis (TGA) : Determine thermal stability and decomposition points (e.g., sharp mass loss near 200°C suggests acetyl group degradation) .
  • Cross-Validate Data : Compare PubChem records (e.g., molecular weight 162.18 g/mol in ) with experimental MS results to confirm accuracy .

Advanced: What strategies optimize crystallization for X-ray diffraction studies?

Methodological Answer:

  • Solvent Selection : Use slow evaporation in ethyl acetate/hexane mixtures to grow single crystals.
  • SHELX Suite : Refine crystal structures with SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces). The dihydrobenzofuran ring’s planarity can be validated via C–C bond lengths (1.48–1.52 Å) .
  • Twinned Data Handling : For challenging crystals, employ twin refinement in SHELXL with HKLF5 format .

Basic: What spectroscopic techniques are critical for characterizing the dihydrobenzofuran moiety?

Methodological Answer:

  • Infrared Spectroscopy (IR) : Identify C=O stretching (~1680 cm1^{-1}) and aromatic C–H bending (~750 cm1^{-1}) .
  • UV-Vis Spectroscopy : Detect π→π* transitions in the benzofuran ring (λmax_{\text{max}} ~275 nm) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the dihydrobenzofuran ring and confirm substituent connectivity .

Advanced: How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups on the phenyl ring.
  • Biological Assays : Test cytotoxicity (MTT assay) and receptor inhibition (IC50 _{50}) to correlate substituents with activity. For instance, trimethoxyphenyl groups may enhance antitumor activity .
  • QSAR Modeling : Use partial least squares (PLS) regression to link descriptors (e.g., polar surface area, LogD) to activity .

Basic: What are the stability considerations for storing this compound under laboratory conditions?

Methodological Answer:

  • Storage Conditions : Keep in amber vials at –20°C under inert gas (argon) to prevent oxidation of the dihydrobenzofuran ring.
  • Degradation Monitoring : Periodically analyze via TLC or HPLC. Hydrolysis of the acetyl group may occur in humid environments .
  • Light Sensitivity : Avoid UV exposure, as benzofuran derivatives are prone to photodegradation .

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